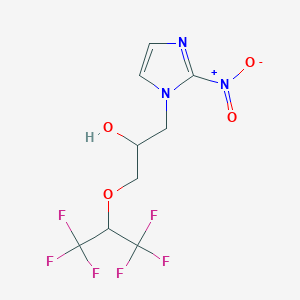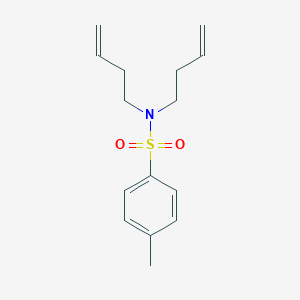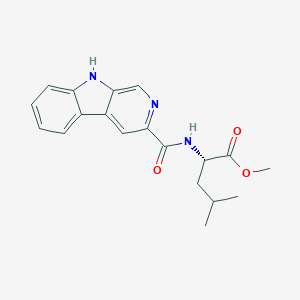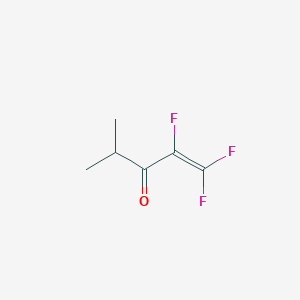
1,1,2-Trifluoro-4-methylpent-1-en-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2-Trifluoro-4-methylpent-1-en-3-one, commonly known as TMK or MFP, is a fluorinated ketone that has gained significant attention in the scientific community due to its unique properties and potential applications. TMK is a colorless liquid with a pungent odor and is widely used in organic synthesis as a building block for various organic compounds.
Mechanism Of Action
TMK works by inhibiting the activity of enzymes that are involved in the biosynthesis of various organic compounds. This makes it an effective tool for controlling the synthesis of specific compounds and for studying the mechanisms of various biological processes.
Biochemical And Physiological Effects
TMK has been shown to have no significant biochemical or physiological effects on living organisms. This makes it an ideal tool for studying various biological processes without interfering with the normal functioning of living organisms.
Advantages And Limitations For Lab Experiments
One of the main advantages of TMK is its high purity and stability, which makes it easy to handle and work with in laboratory experiments. However, one limitation of TMK is its high cost, which can limit its use in large-scale experiments.
Future Directions
There are several future directions for the study of TMK, including:
1. Developing new synthesis methods to reduce the cost of TMK production.
2. Studying the potential applications of TMK in the synthesis of new materials with unique properties.
3. Investigating the mechanisms of action of TMK on various biological processes.
4. Developing new derivatives of TMK with improved properties for specific applications.
Conclusion
In conclusion, TMK is a unique fluorinated ketone that has gained significant attention in the scientific community due to its potential applications in various scientific fields. Its high purity and stability make it an ideal tool for studying various biological processes, and there are several future directions for its study and development.
Synthesis Methods
TMK can be synthesized via several methods, including the reaction of 4-methylpent-3-en-2-one with trifluoroacetic anhydride and trifluoromethanesulfonic acid, or the reaction of 4-methylpent-3-en-2-one with trifluoroacetic acid and sulfuric acid. The latter method is more efficient and yields higher purity products.
Scientific Research Applications
TMK has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of TMK is in the field of organic synthesis, where it is used as a building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials.
properties
CAS RN |
110784-71-9 |
|---|---|
Product Name |
1,1,2-Trifluoro-4-methylpent-1-en-3-one |
Molecular Formula |
C6H7F3O |
Molecular Weight |
152.11 g/mol |
IUPAC Name |
1,1,2-trifluoro-4-methylpent-1-en-3-one |
InChI |
InChI=1S/C6H7F3O/c1-3(2)5(10)4(7)6(8)9/h3H,1-2H3 |
InChI Key |
FESMHSQMKJDWJF-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)C(=C(F)F)F |
Canonical SMILES |
CC(C)C(=O)C(=C(F)F)F |
synonyms |
1-Penten-3-one, 1,1,2-trifluoro-4-methyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



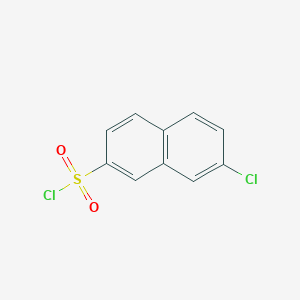
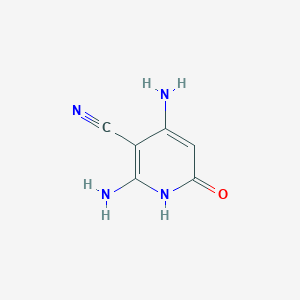
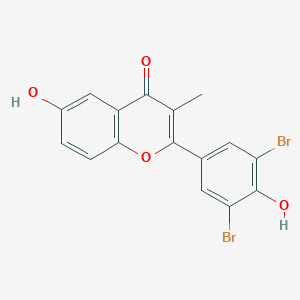
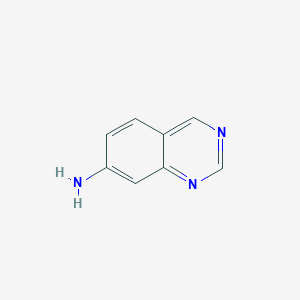
![4-amino-4,5-dihydro-6H-cyclopenta[b]thiophen-6-one hydrochloride](/img/structure/B11222.png)
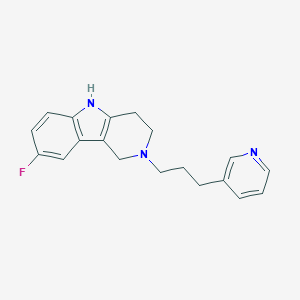
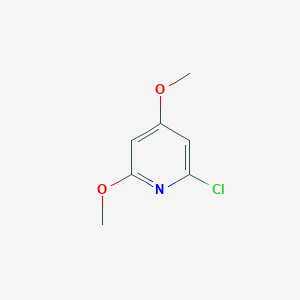
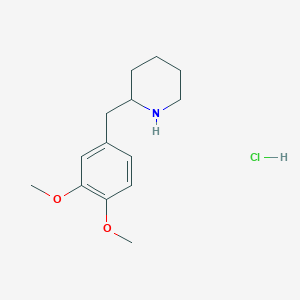
![(8'R,9'S,13'S,14'S)-13'-Ethyl-3'-methoxyspiro[1,3-dioxolane-2,17'-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]](/img/structure/B11228.png)
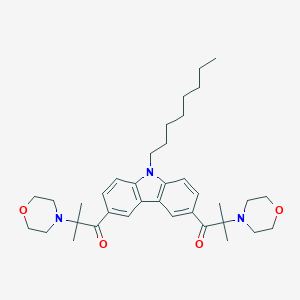
![4,5-Diethyl[1,1'-biphenyl]-3-ol](/img/structure/B11231.png)
